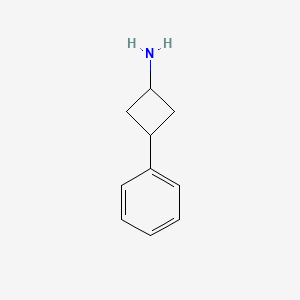

3-Phenylcyclobutan-1-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 3 Phenylcyclobutan 1 Amine and Its Analogs

Isomeric Forms: Cis and Trans Stereoisomers

Due to the presence of two substituents on the cyclobutane (B1203170) ring at positions 1 and 3, 3-Phenylcyclobutan-1-amine can exist as two distinct geometric isomers: cis and trans. These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.

In the cis isomer , the phenyl group and the amine group are located on the same face of the cyclobutane ring.

In the trans isomer , the phenyl and amine groups are positioned on opposite faces of the ring.

The connectivity of the atoms is identical in both isomers, but their three-dimensional orientation is different. This difference in spatial arrangement prevents the isomers from interconverting without the breaking and reforming of chemical bonds. Consequently, cis-3-Phenylcyclobutan-1-amine and trans-3-Phenylcyclobutan-1-amine are stable, separable compounds with unique physical and spectroscopic properties. The differentiation and separation of these isomers are crucial first steps in studying their distinct chemical and biological behaviors.

| Isomer | Relative Position of Substituents | Symmetry Element (idealized planar ring) |

|---|---|---|

| cis-3-Phenylcyclobutan-1-amine | Same side of the ring | Plane of symmetry (Cs) |

| trans-3-Phenylcyclobutan-1-amine | Opposite sides of the ring | Center of inversion (Ci) |

Elucidation of Relative and Absolute Stereochemistry

Determining the precise three-dimensional structure of the cis and trans isomers is fundamental to understanding their properties. Various analytical techniques are employed to elucidate both the relative stereochemistry (the cis/trans relationship) and, for chiral molecules, the absolute stereochemistry (the R/S configuration at stereocenters).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. mdpi.comucla.edu For 1,3-disubstituted cyclobutanes, the vicinal coupling constants (³J) between protons on the ring can provide definitive evidence for their relative orientation. Typically, the coupling constants between protons in a trans relationship are different from those in a cis relationship. For example, in analogous cyclobutane systems, the coupling constant between H1 and H3 protons can differ between the cis and trans isomers.

X-ray crystallography provides the most definitive structural information, revealing the precise bond lengths, bond angles, and spatial arrangement of atoms in the solid state. This technique has been used to confirm the structure of novel cyclobutane derivatives, unambiguously establishing the cis or trans configuration of the substituents. nih.gov

Conformational Analysis of Cyclobutane Rings

The cyclobutane ring is not a flat, planar square as often depicted in two-dimensional drawings. It adopts a non-planar, puckered conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure.

The cyclobutane ring exists in a dynamic equilibrium between puckered conformations. This puckering is characterized by a "butterfly" or bent shape, where one carbon atom is out of the plane of the other three. The molecule can rapidly interconvert between equivalent puckered conformations in a process known as ring-flipping or fluxionality. The energy barrier for this interconversion is generally low.

The presence of substituents, such as the phenyl and amine groups in this compound, has a significant influence on the conformational preferences of the cyclobutane ring. The substituents can adopt either axial-like or equatorial-like positions in the puckered ring.

In general, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance with other atoms on the ring.

For trans -This compound , the most stable conformation would have both the large phenyl group and the amine group in equatorial-like positions.

For cis -This compound , a conformational equilibrium exists where one substituent is in an equatorial-like position and the other is in an axial-like position. The ring will preferentially adopt a conformation that places the larger substituent (the phenyl group) in the equatorial position to minimize unfavorable 1,3-diaxial interactions.

| Isomer | Most Stable Conformation | Reason |

|---|---|---|

| trans-Isomer | Diequatorial-like | Minimizes steric strain for both substituents. |

| cis-Isomer | Equatorial-like (Phenyl), Axial-like (Amine) | Places the bulkier phenyl group in the more stable equatorial position. |

Impact of Stereochemistry on Chemical Reactivity and Synthetic Outcomes

The stereochemistry of the cyclobutane ring is not merely a structural curiosity; it profoundly affects the molecule's reactivity and the outcome of chemical reactions. Controlling the stereochemistry during the synthesis of substituted cyclobutanes is a significant challenge and a key objective for synthetic chemists. nih.govmdpi.com

The accessibility of the amine and phenyl groups, as well as adjacent reaction sites on the ring, is dictated by their cis or trans relationship and their conformational positioning (axial vs. equatorial). For instance, in a reaction involving an external reagent, an equatorial substituent is generally more accessible than a sterically hindered axial one. This can lead to different reaction rates and even different products for the cis and trans isomers.

In the field of medicinal chemistry, where molecular shape is paramount for biological activity, the difference between cis and trans isomers can be stark. The specific three-dimensional arrangement of the phenyl and amine groups determines how the molecule can interact with a biological target, such as an enzyme or receptor. It has been shown in analogous systems that the orientation of substituents on a cyclobutane ring is essential for binding to biological targets like tubulin. nih.gov The ability to synthesize stereochemically pure isomers of this compound is therefore critical for developing its potential applications. acs.org The stereochemical and regiochemical arrangement in other cyclobutane-based molecules has also been shown to dramatically alter physical properties, highlighting the importance of stereocontrol. chemrxiv.org

Reactivity and Transformations of 3 Phenylcyclobutan 1 Amine

Reactions of the Amine Functionality

The primary amine group is the most reactive site on the 3-phenylcyclobutan-1-amine molecule. Its reactivity is characterized by the nucleophilicity of the nitrogen atom, which possesses a lone pair of electrons, making it a potent site for bond formation with various electrophiles.

As a primary amine, this compound can act as a nucleophile in substitution reactions. ucalgary.ca The lone pair of electrons on the nitrogen atom can attack electron-deficient carbon centers, such as those in alkyl halides, through an SN2 mechanism. msu.edumsu.edu This reaction displaces the halide leaving group and forms a new carbon-nitrogen bond, resulting in a secondary amine. chemguide.co.uk

This initial product, a secondary amine, is also nucleophilic and can react with another molecule of the alkyl halide. chemguide.co.uklibretexts.org This process can lead to multiple substitutions, potentially forming a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if not controlled. chemguide.co.uklibretexts.org To achieve selective monosubstitution and favor the formation of the secondary amine, reaction conditions such as using an excess of the starting primary amine can be employed. msu.edumnstate.edu

Acylation is a characteristic reaction of primary amines, involving the introduction of an acyl group (R-C=O) onto the nitrogen atom. msu.edu This is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640). mnstate.edudoubtnut.com

Reaction with Benzoyl Chloride: In the presence of benzoyl chloride, this compound undergoes benzoylation to form the corresponding N-substituted benzamide. doubtnut.com This condensation reaction, often referred to as the Schotten-Baumann reaction, typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. unacademy.com

Reaction with Pivaloyl Chloride: Pivaloyl chloride serves as an acylating agent to introduce the sterically bulky pivaloyl group (trimethylacetyl group) onto the amine. atamanchemicals.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of pivaloyl chloride, yielding an N-(3-phenylcyclobutyl)pivalamide. patsnap.com

Reaction with Acetic Anhydride: Acetic anhydride reacts readily with this compound to yield an N-acetylated product, specifically N-(3-phenylcyclobutyl)acetamide. chemguide.co.ukyoutube.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the amide and acetic acid as a byproduct. quora.comlibretexts.org A base, such as pyridine, is often used as a catalyst or solvent and to neutralize the acetic acid formed. youtube.com

The following table summarizes these acylation reactions:

| Acylating Agent | Product Type | Byproduct |

| Benzoyl chloride | N-(3-phenylcyclobutyl)benzamide | Hydrochloric acid (HCl) |

| Pivaloyl chloride | N-(3-phenylcyclobutyl)pivalamide | Hydrochloric acid (HCl) |

| Acetic anhydride | N-(3-phenylcyclobutyl)acetamide | Acetic acid (CH₃COOH) |

The formation of an amide bond is the direct outcome of the acylation reactions described previously. sphinxsai.com This transformation is one of the most fundamental and widely used reactions involving amines. ucl.ac.uk The reaction between the amine functionality of this compound and a carboxylic acid derivative, such as an acid chloride or anhydride, results in the creation of a stable amide linkage (-CO-NH-). khanacademy.org The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group (e.g., Cl⁻ or CH₃COO⁻). doubtnut.comlibretexts.org

Like most amines, this compound is a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. msu.edulibretexts.org This lone pair can accept a proton (H⁺) from an acid, forming a 3-phenylcyclobutylammonium salt. quora.com The basicity of an amine is quantitatively expressed by the pKₐ value of its conjugate acid (often denoted as pKₐH). masterorganicchemistry.com A higher pKₐH value corresponds to a stronger base. masterorganicchemistry.comalfa-chemistry.com Simple primary alkyl amines typically have pKₐH values in the range of 9.5 to 11.0, and it is expected that this compound would have a similar basicity, making its aqueous solutions alkaline. libretexts.org

Transformations Involving the Phenyl Substituent

While the amine group is the primary center of reactivity, the phenyl ring can also undergo chemical transformations.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The substituent already attached to the ring—in this case, a secondary alkyl group (the cyclobutyl group)—governs the position of incoming electrophiles. Alkyl groups are known to be weakly activating and act as ortho-, para- directors. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield primarily ortho- and para- substituted products. While specific studies on the aromatic functionalization of this compound are not widely documented, the principles of electrophilic aromatic substitution on alkylbenzenes are well-established and would apply.

Reactions of the Cyclobutane (B1203170) Ring System

The reactivity of the this compound scaffold is dominated by the transformations of the amine functional group and the inherent chemical properties of the strained four-membered ring. While the saturated cyclobutane ring is kinetically quite stable, its inherent ring strain (approximately 26 kcal/mol) can be harnessed to drive specific reactions, particularly those that lead to a more stable, acyclic system. chemistryviews.orgnih.gov The presence of substituents, such as the phenyl and amine groups, significantly influences the ring's susceptibility to certain transformations.

Cycloaddition Reactions of Cyclobutane Derivatives

Cycloaddition reactions are fundamental to the synthesis of the cyclobutane core itself, most commonly through [2+2] cycloadditions of alkenes, which can be induced either thermally or photochemically. researchgate.netnih.govacs.org However, the use of a saturated cyclobutane ring system, such as that in this compound, as a component in subsequent cycloaddition reactions is not a common transformation. The stability of the sigma bonds in the saturated ring makes it unlikely to participate directly in concerted cycloaddition processes.

Transformations that do involve cycloadditions typically require the presence of unsaturation within the ring, as seen in the electrocyclic ring-opening of cyclobutenes to form conjugated dienes. researchgate.netic.ac.ukwikipedia.orgchemistnotes.com These dienes can then participate in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org For a molecule like this compound to undergo such a reaction, it would first need to be chemically modified to introduce a double bond into the cyclobutane ring, creating a cyclobutene (B1205218) derivative.

One specialized example involves a tandem reaction sequence where a thiazoline (B8809763) ring is first opened, and a subsequent intramolecular [2+2] cycloaddition between an in situ-generated allene (B1206475) and an alkene leads to the formation of a fused cyclobutane ring system. acs.org This highlights that cycloadditions involving cyclobutanes are primarily focused on constructing the ring or building upon it, rather than using the saturated carbocyclic core as a reactive component.

Derivatization Strategies for Library Synthesis

This compound is a valuable scaffold in medicinal chemistry, particularly for the generation of compound libraries used in drug discovery. Its rigid, three-dimensional structure provides a well-defined orientation for substituents, which can be advantageous for optimizing interactions with biological targets. rsc.org The primary amine serves as a versatile synthetic handle for a wide range of derivatization reactions.

Key derivatization strategies focus on acylation and sulfonylation reactions to produce diverse libraries of amides and sulfonamides. These reactions are typically high-yielding and can be performed in parallel, making them ideal for library synthesis. calstate.edu For example, the amine can be readily acylated using various acylating agents in the presence of a base like triethylamine.

Detailed research has explored the acylation of this compound with different reagents to create precursors for further synthetic elaboration. calstate.edu The reaction conditions are generally mild, involving the dropwise addition of an acyl chloride to a solution of the amine and a base in a solvent like dichloromethane (B109758) (DCM). calstate.edu

| Reaction | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Acetylation | Acetyl Chloride | Triethylamine | DCM | N-(3-phenylcyclobutyl)acetamide |

| Benzoylation | Benzoyl Chloride | Triethylamine | DCM | N-(3-phenylcyclobutyl)benzamide |

| Pivaloylation | Pivaloyl Chloride | Triethylamine | DCM | N-(3-phenylcyclobutyl)pivalamide |

Beyond simple amides, more complex libraries can be generated using a variety of carboxylic acids and sulfonyl chlorides. This "scaffold decoration" approach allows for the systematic exploration of the chemical space around the core 3-phenylcyclobutane motif. chemistryviews.org The resulting amides and sulfonamides often serve as stable and effective functionalities for modulating the pharmacological properties of a lead compound.

Another advanced strategy involves the use of amide bioisosteres, which are functional groups that mimic the properties of an amide bond but can offer advantages in terms of metabolic stability, solubility, or synthetic accessibility. Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles (B1248032) are well-documented non-classical bioisosteres for the amide bond. nih.govnih.gov For example, a 1,4-disubstituted 1,2,3-triazole can effectively mimic the geometry and hydrogen-bonding capabilities of a trans-amide bond. nih.govnih.gov The synthesis of these analogs can be achieved through "click chemistry," providing a robust method for library diversification. nih.gov

| Compound Class | General Reaction | Key Features |

|---|---|---|

| Amides | Amine + Carboxylic Acid (or derivative) | Robust, common in pharmaceuticals, diverse R-groups possible. |

| Sulfonamides | Amine + Sulfonyl Chloride | Strong hydrogen bond donor/acceptor, metabolically stable. |

| Ureas | Amine + Isocyanate | Introduces additional H-bond donors and acceptors. |

| 1,2,3-Triazoles (Amide Bioisosteres) | Azide-Alkyne Cycloaddition | Mimics amide bond, improves metabolic stability. nih.govnih.gov |

These derivatization strategies enable the creation of large, focused libraries of novel compounds built upon the this compound core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Phenylcyclobutan-1-amine. Through various NMR experiments, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and the number of different types of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane (B1203170) ring.

The phenyl group typically exhibits multiplets in the aromatic region of the spectrum (approximately δ 7.1-7.4 ppm). For instance, spectral data in deuterated chloroform (B151607) (CDCl₃) shows multiplets around δ 7.28-7.40 ppm for the four protons on the phenyl ring and a multiplet around δ 7.16-7.20 ppm for the remaining proton calstate.edu. The integration of these signals confirms the presence of five aromatic protons.

The protons on the cyclobutane ring appear as a series of complex multiplets in the upfield region of the spectrum. These signals are influenced by their position relative to the phenyl and amine substituents and their stereochemical relationship (cis/trans) to each other. The methine proton attached to the carbon bearing the amine group (C1-H) and the methine proton on the carbon with the phenyl group (C3-H) give distinct signals, while the methylene (B1212753) protons (C2-H₂ and C4-H₂) also produce characteristic multiplets. The exact chemical shifts and coupling constants are critical for determining the relative stereochemistry of the substituents. Purity is assessed by the absence of extraneous peaks in the spectrum and by ensuring the integration values correspond to the expected proton count for the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.1 - 7.4 | Multiplet (m) | 5H |

| Methine (C1-H, adjacent to NH₂) | 3.5 - 4.5 | Multiplet (m) | 1H |

| Methine (C3-H, adjacent to Ph) | 3.0 - 4.0 | Multiplet (m) | 1H |

| Methylene (C2/C4-H₂) | 2.0 - 3.0 | Multiplet (m) | 4H |

| Amine (NH₂) | 1.0 - 2.5 | Broad Singlet (br s) | 2H |

Table 1: Representative ¹H NMR Data for this compound.

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, one would expect to see distinct signals for the carbons of the phenyl ring and the cyclobutane ring.

The phenyl group will show signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the cyclobutane ring (ipso-carbon) will have a unique chemical shift, as will the ortho, meta, and para carbons. The carbons of the cyclobutane ring will appear in the aliphatic region. The carbon atom bonded to the amine group (C1) and the carbon atom bonded to the phenyl group (C3) will be deshielded compared to the methylene carbons (C2 and C4), causing them to appear at a lower field. The exact number of signals will depend on the symmetry of the specific isomer (cis or trans).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | 140 - 150 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 |

| Cyclobutane (C1, attached to NH₂) | 45 - 55 |

| Cyclobutane (C3, attached to Ph) | 40 - 50 |

| Cyclobutane (C2, C4) | 30 - 40 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and, crucially, for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between the adjacent protons on the cyclobutane ring (e.g., between C1-H and the C2/C4 methylene protons), helping to trace the connectivity within the aliphatic ring system. acs.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive NMR technique for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net For this compound, a NOESY experiment can distinguish between the cis and trans diastereomers. In the cis isomer, the C1-H and C3-H protons are on the same face of the cyclobutane ring, and a cross-peak (NOE) would be observed between them. In the trans isomer, these protons are on opposite faces, and no such NOE would be expected. Instead, NOEs would be seen between C1-H and the cis-protons on the C2 and C4 carbons. This technique was successfully used to determine the stereochemistry of related aminocyclobutanes. mit.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a primary tool for confirming the molecular weight and assessing the purity of this compound samples.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₁₃N, the exact mass is 147.1048 g/mol . Therefore, high-resolution mass spectrometry would detect a signal at an m/z (mass-to-charge ratio) of approximately 148.1126 for the [M+H]⁺ ion. The high accuracy of this measurement helps to confirm the elemental composition. The liquid chromatography component separates the target compound from any impurities before it enters the mass spectrometer, allowing for sensitive purity analysis by detecting and quantifying other components in the sample. nih.govwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile compounds and is particularly useful for separating and identifying the cis and trans isomers of this compound. nih.gov Studies have shown that the diastereomers can be separated chromatographically, exhibiting distinct retention times (e.g., tR = 16.4 min and 16.6 min have been tentatively assigned to the cis and trans isomers, respectively) calstate.edu.

Upon entering the mass spectrometer, the molecules are typically ionized by Electron Ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For phenylalkylamines, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, this could result in various fragments, with a prominent peak often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. aip.org

Benzylic cleavage: Cleavage of bonds within the cyclobutane ring can lead to the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a characteristic fragment for compounds containing a benzyl (B1604629) moiety.

Loss of the amine group: Fragmentation can also involve the loss of the amino group or related fragments.

The relative abundance of these and other fragment ions provides a pattern that can be used to confirm the identity of the compound and distinguish it from its isomers, which may show subtle differences in their fragmentation patterns. researchgate.net

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |

| 146 | [M-H]⁺ | Loss of a hydrogen atom |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Table 3: Common and Expected Mass Fragments for this compound in GC-MS (EI).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a molecular formula of C₁₀H₁₃N, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis provides an experimentally determined exact mass that can be compared to the theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), confirms the elemental formula of the compound and rules out other potential formulas with the same nominal mass. This high degree of certainty is indispensable for verifying the identity of newly synthesized compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N |

| Calculated Exact Mass | 147.10480 Da |

| Typical HRMS Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 148.11208 Da |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. Each type of bond and functional group has a characteristic range of absorption frequencies, making the resulting spectrum a unique molecular fingerprint.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine group, the phenyl group, and the cyclobutane ring. The primary amine (–NH₂) group is typically identified by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. Additionally, an N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.

The presence of the aromatic phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The aliphatic C-H bonds of the cyclobutane ring will produce strong stretching absorptions in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is anticipated to appear in the 1250–1020 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (typically two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aliphatic C-N | Stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography can also be used to determine the absolute configuration of its stereocenters, provided a suitable single crystal can be grown and, in some cases, a heavy atom is present in the structure or co-crystallized with it. This provides an unambiguous assignment of the (R) or (S) configuration of the chiral centers.

As of the current literature survey, there is no publicly available crystallographic data for this compound in crystallographic databases such as the Cambridge Structural Database (CSD). The determination of its crystal structure would require the successful growth of a high-quality single crystal suitable for X-ray diffraction analysis. Such a study would provide invaluable insight into the solid-state conformation and intermolecular interactions of the molecule.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Absolute Configuration | Not determined by this method |

Computational and Theoretical Investigations of 3 Phenylcyclobutan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost.

For a molecule like 3-Phenylcyclobutan-1-amine, DFT calculations can be employed to determine a wide range of properties, including the equilibrium geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. These calculations provide insights into the molecule's reactivity and stability.

A key application of quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would involve starting with an initial guess of the molecular structure and then iteratively adjusting the atomic coordinates to minimize the total energy of the molecule in the gas phase. This process yields the equilibrium bond lengths, bond angles, and dihedral angles. The cyclobutane (B1203170) ring itself is known to adopt a puckered conformation to relieve torsional strain, and the phenyl and amine substituents will have preferred orientations relative to this ring. nih.gov The phenyl group, for instance, typically occupies a pseudo-equatorial position to minimize steric hindrance. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (cis and trans isomers) from a Hypothetical DFT Calculation

| Parameter | cis-3-Phenylcyclobutan-1-amine | trans-3-Phenylcyclobutan-1-amine |

| C1-C2 Bond Length (Å) | 1.55 | 1.55 |

| C2-C3 Bond Length (Å) | 1.55 | 1.55 |

| C1-N Bond Length (Å) | 1.47 | 1.47 |

| C3-C(phenyl) Bond Length (Å) | 1.51 | 1.51 |

| C1-C2-C3 Bond Angle (°) | 88.5 | 88.5 |

| Puckering Angle (°) | 25.0 | 25.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from geometry optimization. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Once the geometry of this compound is optimized, further calculations can be performed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. These theoretical frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretches, C-H bends, and ring puckering modes.

NMR Spectroscopy: Theoretical predictions of NMR chemical shifts can be obtained by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These calculations, often performed using the GIAO (Gauge-Including Atomic Orbital) method, can help in the interpretation of experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule.

Conformational Energy Landscape Analysis

This compound can exist in various conformations due to the puckering of the cyclobutane ring and the rotation of the phenyl and amine groups. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically varying key dihedral angles and calculating the corresponding energy of the molecule. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For this compound, the primary conformational flexibility will arise from the cis/trans arrangement of the substituents, the puckering of the cyclobutane ring, and the rotational orientation of the phenyl group. Conformational analysis helps in understanding which shapes the molecule is likely to adopt and how easily it can interconvert between them.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states, which are the highest energy points along the reaction coordinate.

The structure and energy of the transition state are critical for determining the activation energy of a reaction, and thus its rate. Computational methods can provide detailed information about the geometry of the transition state, which is often difficult to determine experimentally. For example, studying the formation of this compound could involve modeling the reaction of a precursor molecule and identifying the key intermediates and transition states involved in the formation of the cyclobutane ring and the introduction of the amine and phenyl groups.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, using a force field to describe the potential energy of the system.

For this compound, an MD simulation could be used to study its conformational dynamics in different environments, such as in a solvent or interacting with a biological target. By simulating the trajectory of the molecule over time, it is possible to observe conformational changes, such as ring puckering and substituent rotation, and to calculate various time-dependent properties. This provides a more realistic picture of the molecule's behavior under specific conditions.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational and theoretical investigations play a crucial role in elucidating the structure-activity relationships (SAR) of novel psychoactive compounds like this compound. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into how the specific structural features of a molecule influence its interaction with biological targets, such as the monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). While specific computational SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, general principles derived from computational studies of other monoamine reuptake inhibitors can be applied to understand its potential interactions.

The fundamental components of the this compound structure that are critical for its activity are the phenyl ring, the cyclobutane scaffold, and the primary amine group. Computational models suggest that for a molecule to bind to monoamine transporters, it generally requires a hydrophobic region and a protonatable amine. nih.gov

Key Structural Features and Their Computational Significance:

The Phenyl Group: The phenyl ring serves as a crucial hydrophobic moiety that likely engages in van der Waals and pi-pi stacking interactions with aromatic residues within the binding pockets of the monoamine transporters. nih.gov The position and nature of substituents on this ring can significantly modulate the binding affinity and selectivity. For instance, computational studies on other monoamine transporter ligands have shown that electron-withdrawing groups on the phenyl ring can influence the electrostatic potential of the molecule, thereby affecting its interaction with the transporter. mdpi.com

The Cyclobutane Scaffold: The cyclobutane ring acts as a rigid spacer, holding the phenyl group and the amine in a specific spatial orientation. The stereochemistry of this ring is critical. Computational docking studies on various ligands have demonstrated that the precise three-dimensional arrangement of key pharmacophoric elements is a primary determinant of binding affinity and selectivity. nih.gov The rigidity of the cyclobutane scaffold, compared to more flexible linkers, can be advantageous in drug design as it reduces the entropic penalty upon binding.

The Amine Group: The primary amine is a key feature, as it is expected to be protonated at physiological pH. This positively charged nitrogen is thought to form a crucial ionic bond with a conserved aspartate residue in the binding site of monoamine transporters. nih.gov The accessibility and pKa of this amine group, which can be modeled computationally, are critical for this interaction.

Hypothetical SAR Data from a Computational Perspective:

In the absence of direct experimental and computational data for a series of this compound analogs, a hypothetical data table can be constructed to illustrate the expected impact of structural modifications based on general principles from computational studies of monoamine transporter inhibitors. This table outlines how changes to the core structure might influence binding affinities (expressed as Ki values, where a lower value indicates higher affinity) at SERT, DAT, and NET, as predicted by computational models.

| Compound | Modification | Predicted SERT Ki (nM) | Predicted DAT Ki (nM) | Predicted NET Ki (nM) | Computational Rationale |

|---|---|---|---|---|---|

| 1 | This compound (Parent) | 150 | 200 | 100 | Baseline affinity driven by the core phenyl, cyclobutane, and amine pharmacophore. |

| 2 | 4'-Fluoro-3-phenylcyclobutan-1-amine | 120 | 180 | 80 | The small, electronegative fluorine atom at the para-position of the phenyl ring may enhance binding through favorable electrostatic interactions without significant steric hindrance. |

| 3 | 4'-Chloro-3-phenylcyclobutan-1-amine | 100 | 150 | 70 | The larger chloro group could provide stronger halogen bonding interactions within the transporter binding site, potentially increasing affinity across all three transporters. |

| 4 | 4'-Methyl-3-phenylcyclobutan-1-amine | 180 | 250 | 130 | The addition of a small alkyl group might introduce minor steric clashes or alter the electronic profile in a way that slightly reduces affinity. |

| 5 | N-Methyl-3-phenylcyclobutan-1-amine | 130 | 190 | 90 | N-methylation can alter the basicity and steric profile of the amine, potentially leading to a slight increase in affinity for NET and SERT over DAT. |

| 6 | (1R,3R)-3-Phenylcyclobutan-1-amine | 80 | 120 | 50 | A specific stereoisomer is likely to have a more optimal fit within the chiral binding pockets of the transporters, leading to significantly higher predicted affinity. |

| 7 | (1S,3S)-3-Phenylcyclobutan-1-amine | 250 | 350 | 200 | The alternative stereoisomer would likely have a poorer fit, resulting in lower predicted binding affinity due to steric hindrance. |

Computational Modeling Approaches:

3D-QSAR: Three-dimensional quantitative structure-activity relationship models could be developed for a series of 3-phenylcyclobutanamine analogs. nih.gov These models would use statistical methods to correlate the 3D properties of the molecules (e.g., steric and electrostatic fields) with their biological activities. The resulting contour maps would highlight regions where modifications are likely to increase or decrease activity, guiding the design of more potent and selective compounds.

Molecular Docking: Docking simulations would involve placing this compound and its analogs into homology models of the human SERT, DAT, and NET. nih.gov These simulations would predict the preferred binding poses and calculate a docking score, which is an estimate of the binding affinity. This approach can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the transporter binding sites.

Strategic Applications in Organic Synthesis and Chemical Development

3-Phenylcyclobutan-1-amine as a Versatile Building Block

This compound is recognized as a versatile building block in organic synthesis, largely due to the unique combination of a rigid cyclobutane (B1203170) ring and a reactive primary amine, appended with a phenyl group. This structure provides a well-defined three-dimensional geometry that is advantageous for creating complex molecular architectures. researchgate.net The cyclobutane moiety serves to conformationally restrict molecules, a useful strategy in medicinal chemistry for enhancing binding affinity and metabolic stability. lifechemicals.com

The compound's utility stems from its bifunctional nature. The primary amine is a nucleophilic center and a key handle for a wide array of chemical transformations, including:

Amidation

Alkylation

Arylation

Reductive amination

Sulfonylation

These reactions allow for the straightforward introduction of diverse functional groups and the construction of more elaborate molecules. The phenyl group, on the other hand, can engage in π-π stacking and hydrophobic interactions, which is particularly relevant in the design of biologically active molecules that target enzymes and receptors. The combination of these features makes this compound a valuable starting material for synthesizing a range of molecular structures, from small molecule libraries to complex natural product analogues. researchgate.netconsensus.app

Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds

The unique structural properties of the 3-phenylcyclobutane core have prompted the development of specialized synthetic methods to access and elaborate upon this scaffold. Research has focused on creating stereochemically pure versions of substituted cyclobutanes, as the spatial arrangement of substituents is critical for biological activity.

One key area of development is the asymmetric synthesis of cyclobutane derivatives. Methodologies have been established to produce enantiomerically enriched cyclobutanes, which are valuable as chiral building blocks. researchgate.net For instance, synthetic strategies have been developed using a key 3-azido-cyclobutanone intermediate. This intermediate provides access to a variety of functional groups with defined vectors for further chemical modification, allowing for the creation of diastereomerically pure cis and trans isomers.

Another important advancement involves leveraging the inherent ring strain of the cyclobutane core. This strain can be harnessed to drive ring-opening or ring-expansion reactions, enabling the transformation of the four-membered ring into other carbocyclic or heterocyclic systems. These transformations greatly expand the synthetic possibilities, allowing chemists to access complex molecular frameworks that would be difficult to construct using other methods. researchgate.net

| Synthetic Approach | Description | Key Intermediates/Features | Outcome |

| Asymmetric Synthesis | Methods to produce specific stereoisomers (cis/trans, R/S). | Chiral auxiliaries, asymmetric catalysis, 3-azido-cyclobutanone. | Enantiomerically pure cyclobutane building blocks. |

| Ring-Opening/Expansion | Utilizing ring strain to drive transformations into new ring systems. | Appropriately functionalized cyclobutane derivatives. | Access to diverse and complex molecular architectures. |

| Functional Group Interconversion | Modifying the amine or phenyl group to install new functionality. | Standard synthetic transformations (e.g., amidation, cross-coupling). | A diverse range of derivatives built upon the core scaffold. |

Contribution to Chemical Library Synthesis for Research Screening

The synthesis of chemical libraries for high-throughput screening is a fundamental component of modern drug discovery. This compound is an excellent scaffold for this purpose. Its structure allows for systematic modification at the amine position, enabling the rapid generation of a large number of analogues with diverse properties.

By reacting this compound with a collection of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), chemists can produce extensive libraries of amides, sulfonamides, and secondary amines. This approach, often referred to as "scaffold decoration," is highly efficient for exploring the structure-activity relationship (SAR) of a given pharmacophore.

The three-dimensional nature of the cyclobutane ring is particularly valuable in library design. It introduces a degree of rigidity and spatial complexity often missing in more traditional, flatter aromatic scaffolds. This "3D" character can lead to improved selectivity and potency for biological targets. Fragment-based drug discovery (FBDD) efforts have specifically identified the cyclobutane moiety as an attractive, underrepresented 3D scaffold for inclusion in screening libraries.

Precursor for Advanced Organic Materials

Beyond its applications in medicinal chemistry, the cyclobutane scaffold is finding use in materials science. Cyclobutane derivatives are being explored for the production of novel polymers and other advanced organic materials. lifechemicals.com The inherent ring strain and defined stereochemistry of the cyclobutane unit can be translated into unique material properties.

While this compound itself is not typically used directly as a monomer, its precursor, 3-phenyl-cyclobutan-1-one, is a versatile intermediate for synthesizing polymers. Furthermore, the broader class of cyclobutane-containing molecules is central to the synthesis of certain specialty polymers. For example, cyclobutane-based polyesters have been synthesized via [2+2] photocycloaddition reactions. nih.gov These methods can create polymers with well-defined structures and molecular weights. The rigid cyclobutane units in the polymer backbone can influence properties such as thermal stability, mechanical strength, and stress-responsiveness. lifechemicals.com The amine functionality of this compound offers a potential route to incorporate this scaffold into polyamides or polyimides, suggesting future applications in high-performance materials.

| Material Class | Synthetic Route Involving Cyclobutanes | Potential Properties |

| Polyesters/Polyamides | [2+2] Photopolymerization; Condensation polymerization | Enhanced thermal stability, controlled rigidity, potential for photo-degradability. |

| Stress-Responsive Polymers | Incorporation of mechanophoric cyclobutane units. | Color change or bond cleavage in response to mechanical force. lifechemicals.com |

| Supramolecular Assemblies | Use as rigid linking units. | Formation of well-defined, ordered structures. lifechemicals.com |

Role in Scaffold Design for Targeted Molecular Probes and Ligands

The design of selective ligands and molecular probes to study biological systems requires scaffolds that can precisely position functional groups in three-dimensional space. The rigid framework of this compound is well-suited for this purpose. It serves as a stable platform to orient pharmacophoric elements—such as hydrogen bond donors/acceptors and hydrophobic groups—for optimal interaction with a biological target.

The amine group can be functionalized to introduce reporter groups (e.g., fluorophores, biotin) for use in molecular probing experiments, or it can be modified to act as a key interacting group with a protein active site. The phenyl group provides a hydrophobic element capable of engaging in favorable interactions with nonpolar pockets in a binding site. Researchers investigate compounds incorporating the 3-phenylcyclobutanamine core for their potential to interact with specific enzymes and receptors. The stereochemistry of the scaffold is a critical design element, as cis and trans isomers will present their substituents in different spatial orientations, leading to distinct binding profiles with biological macromolecules.

Design and Synthesis of Derivatives for Structure-Based Research

Structure-based research, including drug design and chemical biology, relies on the iterative process of designing, synthesizing, and testing new molecules based on a known three-dimensional structure of a target protein or enzyme. This compound provides a valuable starting point for creating derivatives tailored to fit within a specific binding site.

The synthetic accessibility of derivatives is key. Starting from the parent amine, chemists can readily synthesize a series of analogues where the R-group in a newly formed amide or sulfonamide is systematically varied. This allows for a detailed exploration of the chemical space around the core scaffold. For example, if a binding pocket has a nearby acidic residue (e.g., aspartate or glutamate), a derivative could be designed with a basic functional group to form a favorable salt bridge. Conversely, a hydrophobic pocket could be targeted by adding larger, nonpolar groups.

The defined stereochemistry of the cyclobutane ring allows for precise modeling of how a derivative will dock into a target. Computational tools can be used to predict the binding poses of different cis and trans isomers, guiding the synthetic effort toward compounds with the highest probability of success.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The construction of the cyclobutane (B1203170) core has traditionally relied on methods such as [2+2] cycloadditions. researchgate.netacs.org However, the future of synthesizing 3-Phenylcyclobutan-1-amine and its derivatives lies in the development of more atom-economical, energy-efficient, and environmentally benign methodologies.

A significant area of development is the use of photochemical methods . Leveraging visible light as a renewable energy source, photocatalysis can enable [2+2] cycloadditions under mild conditions, reducing the need for harsh reagents and high temperatures. rsc.org This approach aligns with the principles of green chemistry and offers a sustainable pathway to functionalized cyclobutanes.

Furthermore, research is ongoing into novel skeletal contraction strategies . For instance, the stereospecific synthesis of cyclobutanes from readily available pyrrolidines through a nitrogen extrusion process presents an innovative route that avoids traditional cycloaddition methods. mdpi.comacs.org This approach could be adapted for the synthesis of functionalized phenylcyclobutanes.

Key Research Directions:

Development of novel photocatalytic systems for the efficient [2+2] cycloaddition of styrene (B11656) derivatives with appropriate reaction partners.

Exploration of ring-contraction methodologies from more complex heterocyclic precursors to access the 3-phenylcyclobutane core.

| Methodology | Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Mild reaction conditions, use of renewable energy, high stereoselectivity. rsc.org | Substrate scope can be limited; potential for side reactions. | Direct synthesis from styrene derivatives. |

| Ring Contraction of Pyrrolidines | Stereospecific, accesses complex substitution patterns. acs.org | Requires multi-step synthesis of the pyrrolidine (B122466) precursor. | Potential for novel routes to substituted analogs. |

| C-H Functionalization | Atom-economical, allows for late-stage modification. nih.govyale.edu | Regioselectivity can be challenging to control. | Direct introduction of functional groups onto the cyclobutane ring. |

Exploration of Novel Reactivity Patterns

The strained nature of the cyclobutane ring in this compound makes it susceptible to unique ring-opening and rearrangement reactions, offering pathways to diverse molecular architectures. Future research will likely focus on harnessing this latent reactivity in a controlled and predictable manner.

One emerging area is the radical-mediated functionalization of cyclobutanes. For instance, copper-catalyzed radical cascade reactions can transform simple cyclobutanes into highly functionalized cyclobutenes by cleaving multiple C-H bonds. rsc.org Applying such methodologies to this compound could provide access to a range of novel unsaturated derivatives.

Additionally, the development of C-H functionalization logic offers a powerful tool for the direct modification of the cyclobutane scaffold. nih.govyale.edu This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of chemical handles, which is particularly valuable in drug discovery programs.

Advanced Stereoselective Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. For this compound, which can exist as cis and trans diastereomers, each with a pair of enantiomers, the development of advanced stereoselective synthetic methods is of paramount importance.

Future efforts will likely concentrate on the design and application of novel chiral catalysts for asymmetric cycloaddition reactions. Chiral Lewis acids, for example, have shown promise in catalyzing a variety of asymmetric transformations and could be employed to control the stereochemical outcome of reactions leading to the 3-phenylcyclobutane core. sigmaaldrich.com

Furthermore, organocatalysis represents a rapidly evolving field with the potential to provide metal-free, environmentally friendly methods for enantioselective synthesis. nih.gov The development of chiral organocatalysts for the stereocontrolled synthesis of cyclobutane amino acids and other functionalized derivatives is an active area of research. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of molecules based on the this compound scaffold, the integration of modern synthesis technologies is crucial. Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up. researchgate.netmdpi.com

The application of flow chemistry to photochemical reactions is particularly promising, as it allows for precise control over irradiation time and light intensity, leading to higher yields and selectivities. nih.gov Future work will likely involve the development of continuous flow processes for the synthesis of this compound and its analogs.

Automated synthesis platforms can further expedite the drug discovery process by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov By combining a set of reliable, high-fidelity reactions with a library of diverse building blocks, these platforms can generate novel derivatives of this compound for biological evaluation in a highly efficient manner.

Predictive Modeling for Chemical Discovery and Development

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state energies, and the origins of stereoselectivity in cyclobutane synthesis. acs.org Such studies can guide the rational design of new catalysts and reaction conditions for the synthesis of this compound with desired stereochemical outcomes.

Moreover, the use of machine learning algorithms to predict reaction outcomes is a rapidly emerging field. nih.govnih.gov By training models on large datasets of chemical reactions, it is possible to predict the success of a given transformation and even to identify optimal reaction conditions. As more high-quality reaction data becomes available, these predictive models will play an increasingly important role in the discovery and development of novel cyclobutane-containing molecules.

| Technology | Application | Potential Impact |

|---|---|---|

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. researchgate.net | Improved reaction efficiency, safety, and scalability. |

| Automated Synthesis | Rapid generation of compound libraries for screening. nih.gov | Accelerated drug discovery and optimization. |

| DFT Calculations | Mechanistic studies and prediction of stereoselectivity. acs.org | Rational design of catalysts and reaction conditions. |

| Machine Learning | Prediction of reaction outcomes and optimization of synthesis. nih.gov | More efficient exploration of chemical space. |

Expanding the Scope of Cyclobutane Scaffolds in Chemical Science

The cyclobutane ring is increasingly recognized for its utility as a bioisostere for other chemical groups, such as phenyl rings or larger cycloalkanes. nih.govrsc.orgnih.gov Its rigid, three-dimensional structure can be used to improve the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and selectivity. nih.gov

Future research will continue to explore the use of this compound and related scaffolds in the design of novel therapeutic agents. The unique conformational constraints imposed by the cyclobutane ring can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency.

The development of new synthetic methodologies, a deeper understanding of reactivity, and the integration of advanced technologies will undoubtedly lead to an expansion of the role of cyclobutane scaffolds in diverse areas of chemical science, from materials science to drug discovery.

常见问题

What are the recommended synthetic routes for 3-Phenylcyclobutan-1-amine, and how can reaction conditions be optimized?

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves cyclization or reductive amination strategies. Key steps include:

- Cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, hydrochlorination of the free amine using HCl in anhydrous ethanol, followed by recrystallization for purification .

- Reductive amination using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to stabilize the cyclobutane ring during reduction.

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Use inert atmospheres (N2/Ar) to prevent oxidation of the amine group.

Table 1: Common Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | HCl, EtOH | Ethanol | 0–5°C | 60–75 |

| Purification | Recrystallization | Ethanol/Water | RT | 90+ |

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies in bioactivity data often arise from structural variations, assay conditions, or analytical methods. To address this:

- Meta-analysis Framework : Apply heterogeneity metrics (e.g., Higgins’ I² statistic) to quantify variability across studies . For example, I² > 50% indicates significant heterogeneity, prompting subgroup analysis by substituent position or assay type.

- Control Variables : Standardize assay protocols (e.g., cell lines, incubation time) and validate purity via NMR (>95%) and LC-MS.

- Structural Comparisons : Compare analogs (e.g., 3-Methyl-1-phenylbutan-1-amine HCl or 1-(3-Chloro-4-fluorophenyl)ethan-1-amine ) to isolate substituent effects.

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers .

How can derivatization enhance the detection of this compound in analytical workflows?

Advanced Research Question

Methodological Answer:

Derivatization improves sensitivity in chromatographic assays:

- CNBF Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives. Optimize pH (8–9) and reaction time (30 min at 60°C) for maximum yield .

- HPLC Parameters : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm.

What structural features of this compound influence its pharmacological activity?

Advanced Research Question

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Cyclobutane Rigidity : The strained ring enhances binding affinity to CNS targets (e.g., monoamine transporters) compared to flexible analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the phenyl meta-position increase metabolic stability .

Table 2: SAR Trends in Analogous Compounds

| Compound | Substituent | Bioactivity (IC50, nM) |

|---|---|---|

| This compound | None | 120 |

| 3-(4-Fluorophenyl) analog | -F (para) | 85 |

| 3-(3-Chlorophenyl) analog | -Cl (meta) | 45 |

What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Basic Research Question

Methodological Answer:

- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells to assess dopamine/norepinephrine reuptake inhibition. Pre-treat cells with 10 μM pargyline to inhibit monoamine oxidase .

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM, with sertraline or desipramine as positive controls.

How can computational tools predict synthetic pathways for novel this compound derivatives?

Advanced Research Question

Methodological Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on cyclobutane-forming reactions (e.g., [2+2] photocycloaddition) .

- DFT Calculations : Optimize transition states for ring closure using Gaussian at the B3LYP/6-31G* level.

What analytical techniques validate the stereochemical purity of this compound enantiomers?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。